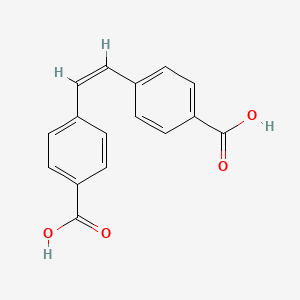

Benzoic acid, 4,4'-(1Z)-1,2-ethenediylbis-

Description

Contextualization within Aromatic Dicarboxylic Acids and Stilbene (B7821643) Chemistry

Benzoic acid, 4,4'-(1Z)-1,2-ethenediylbis-, also known as cis-4,4'-stilbenedicarboxylic acid, is an organic compound that belongs to two important classes of molecules: aromatic dicarboxylic acids and stilbenes. As an aromatic dicarboxylic acid, it possesses two carboxylic acid functional groups attached to a central aromatic framework. These groups can be deprotonated to form carboxylates, which are excellent ligands for metal ions, making it a valuable building block in coordination chemistry. rsc.orgresearchgate.net The stilbene core, characterized by two phenyl rings connected by an ethene bridge, gives the molecule its unique stereochemical and photophysical properties.

Unlike its more commonly studied trans (or E) isomer, the cis (or Z) configuration of Benzoic acid, 4,4'-(1Z)-1,2-ethenediylbis- results in a non-planar, bent structure. rsc.org This non-linearity is a crucial feature that distinguishes it from many other rigid linkers used in materials synthesis and has led to the formation of novel and complex architectures. rsc.orgrsc.org

Significance of Benzoic acid, 4,4'-(1Z)-1,2-ethenediylbis- in Contemporary Chemical Research

The significance of Benzoic acid, 4,4'-(1Z)-1,2-ethenediylbis- in modern chemical research lies primarily in its role as a "ligand-originated isomer" for the construction of coordination polymers and metal-organic frameworks (MOFs). rsc.orgnih.gov The use of such non-linear linkers is a growing strategy for creating new materials with unique topologies and properties that are not accessible with their linear counterparts. rsc.org Research has shown that the bent nature of this molecule can lead to the formation of intricate 2D and 3D frameworks with previously unseen structural arrangements. rsc.org

Overview of Key Academic Research Domains for Benzoic acid, 4,4'-(1Z)-1,2-ethenediylbis-

The primary academic research domain for this compound is in the field of materials chemistry , with a strong focus on the synthesis and characterization of:

Coordination Polymers and Metal-Organic Frameworks (MOFs): This is the most significant area of research, where the molecule is used as an organic linker to create novel porous materials with potential applications in gas storage, catalysis, and sensing. rsc.orgrsc.org

Photochemistry and Photophysics: The stilbene core of the molecule makes it a subject of interest for studying light-induced isomerization and other photochemical reactions. researchgate.netiupac.org Its luminescent properties, particularly when incorporated into MOFs, are also an active area of investigation. rsc.org

Supramolecular Chemistry: The dicarboxylic acid groups can participate in hydrogen bonding and other non-covalent interactions, making it a useful component for building complex supramolecular assemblies.

Scope and Objectives of the Academic Research Outline

This article provides a comprehensive overview of the chemical compound Benzoic acid, 4,4'-(1Z)-1,2-ethenediylbis-. It will detail its synthesis and characterization, with a focus on spectroscopic and analytical techniques. The core of the article will explore its applications in the construction of coordination polymers and MOFs, as well as its inherent photophysical and photochemical properties. The objective is to present a detailed and scientifically accurate account of the current state of research on this specific molecule, supported by data tables for clarity and reference.

Structure

3D Structure

Properties

IUPAC Name |

4-[(Z)-2-(4-carboxyphenyl)ethenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20/h1-10H,(H,17,18)(H,19,20)/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBBQDUFLZGOASY-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\C2=CC=C(C=C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization of Benzoic Acid, 4,4 1z 1,2 Ethenediylbis

Common Synthetic Routes

The synthesis of the (Z)-isomer of 4,4'-stilbenedicarboxylic acid is less common than its (E)-isomer due to the latter's greater thermodynamic stability. However, photochemical and tailored synthetic routes can be employed for its isolation. rsc.org One common laboratory approach involves the photoisomerization of the readily available (E)-isomer. This process typically involves dissolving the (E)-isomer in a suitable solvent and irradiating the solution with ultraviolet light to induce the conversion to the (Z)-isomer.

Another synthetic pathway involves the partial reduction of the corresponding alkyne, 4,4'-(ethyne-1,2-diyl)dibenzoic acid, using a poisoned catalyst such as Lindlar's catalyst. This method is a well-established procedure for the stereoselective synthesis of cis-alkenes.

Spectroscopic and Analytical Data

The characterization of Benzoic acid, 4,4'-(1Z)-1,2-ethenediylbis- relies on a combination of spectroscopic and analytical techniques.

UV-Vis Spectroscopy: In UV-Vis spectroscopy, the (Z)-isomer exhibits a characteristic absorption maximum (λmax) at approximately 290 nm. This is a noticeable blue shift compared to the (E)-isomer, which has a λmax around 320 nm, attributable to the reduced π-conjugation in the non-planar cis configuration. rsc.org

Infrared (IR) Spectroscopy: The IR spectrum of the (Z)-isomer shows a characteristic broad absorption for the carboxylic acid O-H stretch. The C=O stretching vibration of the carboxylic acid group is also a prominent feature. A peak around 680 cm⁻¹ can be attributed to the cis C-H wagging of the alkene group. mit.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectroscopy, the vinyl protons of the (Z)-isomer are typically shifted upfield to the range of δ 6.95–7.12 ppm, a consequence of the anisotropic effect of the benzene (B151609) rings in the crowded cis geometry. rsc.org The aromatic protons and the carboxylic acid protons also show characteristic signals.

Table 1: Spectroscopic Data for Benzoic acid, 4,4'-(1Z)-1,2-ethenediylbis-

| Spectroscopic Technique | Characteristic Data |

|---|---|

| UV-Vis (in solution) | λmax ≈ 290 nm |

| ¹H NMR (in DMSO-d₆) | Vinyl protons: δ 6.95-7.12 ppm |

| IR (KBr pellet) | cis C-H wag: ~680 cm⁻¹ |

Advanced Spectroscopic and Computational Characterization of Benzoic Acid, 4,4 1z 1,2 Ethenediylbis

Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Structural Insights

A detailed experimental analysis of the Fourier-Transform Infrared (FT-IR) and Raman spectra for solid-state or dissolved Benzoic acid, 4,4'-(1Z)-1,2-ethenediylbis- has not been found in the surveyed scientific literature.

For analogous aromatic carboxylic acids, FT-IR spectroscopy is a powerful tool for identifying key functional groups. It is anticipated that the spectrum of (Z)-4,4'-(ethene-1,2-diyl)dibenzoic acid would exhibit characteristic vibrational modes.

Anticipated Vibrational Modes Based on Analogous Structures:

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching, hydrogen-bonded | 3300-2500 (broad) |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C-H (Vinylic) | Stretching | 3080-3010 |

| C=O (Carboxylic Acid) | Stretching | 1725-1700 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| C=C (Vinylic, cis) | Stretching | ~1650 |

| C-H (Vinylic, cis) | Out-of-plane bending | ~690 |

This table is predictive and not based on published experimental data for the target compound.

Electronic Structure and Molecular Orbital Theory (DFT, TD-DFT) Investigations

While specific and detailed Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) studies exclusively on Benzoic acid, 4,4'-(1Z)-1,2-ethenediylbis- are not widely published, computational studies on related stilbene (B7821643) derivatives are common. These studies are crucial for understanding the electronic transitions and molecular orbital landscapes.

A study on the molecular junctions of both (E) and (Z) isomers of 4,4'-(ethene-1,2-diyl)dibenzoic acid has been mentioned in the context of molecular electronics, which implies that computational models for the (Z)-isomer exist. epa.gov These models are used to calculate properties like conductance. epa.gov The non-planar structure of the cis-isomer, due to steric hindrance between the phenyl rings, is expected to result in a different electronic structure compared to the planar trans-isomer. This would affect the HOMO-LUMO gap and the nature of its electronic transitions.

Predicted Outcomes from DFT/TD-DFT Analysis:

Optimized Geometry: DFT calculations would likely confirm a non-planar structure for the (Z)-isomer, with the phenyl rings twisted out of the plane of the ethenediyl bridge.

HOMO-LUMO Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are expected to be distributed across the π-conjugated system. The reduced planarity in the (Z)-isomer may lead to a larger HOMO-LUMO gap compared to the (E)-isomer, resulting in a blue-shift in the absorption maximum.

Electronic Transitions: TD-DFT calculations would predict the energies and oscillator strengths of electronic transitions. The primary π-π* transition would be of significant interest.

Nuclear Magnetic Resonance (NMR) Studies Beyond Basic Identification: Conformational Dynamics and Stereochemical Purity

Published advanced Nuclear Magnetic Resonance (NMR) studies focusing on the conformational dynamics or stereochemical purity of Benzoic acid, 4,4'-(1Z)-1,2-ethenediylbis- are not available in the reviewed literature. While basic ¹H and ¹³C NMR spectra are likely used for routine identification by chemical suppliers, detailed investigations using techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) to confirm the cis stereochemistry or variable-temperature NMR to study rotational barriers of the phenyl rings have not been reported.

For a definitive stereochemical assignment, the vinylic protons in the ¹H NMR spectrum are key. In the cis-isomer, these protons would likely appear as a singlet or a pair of doublets with a smaller coupling constant (J-value) compared to the corresponding protons in the trans-isomer. The chemical shifts of the aromatic protons would also be different due to the different anisotropic effects arising from the non-planar arrangement of the phenyl rings.

Advanced Mass Spectrometry for Reaction Mechanism Elucidation and Derivative Analysis

There is a lack of specific literature on the use of advanced mass spectrometry techniques for the analysis of Benzoic acid, 4,4'-(1Z)-1,2-ethenediylbis- . General principles of mass spectrometry for benzoic acid derivatives can be inferred.

In electrospray ionization mass spectrometry (ESI-MS) in negative ion mode, the deprotonated molecule [M-H]⁻ would be expected. Tandem mass spectrometry (MS/MS) of this ion would likely show a characteristic loss of CO₂ (44 Da), a common fragmentation pathway for carboxylic acids. chemicalbook.com High-resolution mass spectrometry (HRMS) would be essential for confirming the elemental composition.

Anticipated Fragmentation in Negative Ion ESI-MS/MS:

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss |

| [M-H]⁻ (267.07) | [M-H-CO₂]⁻ (223.08) | CO₂ |

| [M-H]⁻ (267.07) | [M-H-H₂O]⁻ (249.06) | H₂O |

This table is predictive and based on general fragmentation patterns of benzoic acids. chemicalbook.com The exact m/z values are calculated based on the monoisotopic mass.

X-ray Diffraction Studies for Solid-State Structural Elucidation and Hydrogen Bonding Analysis

No published single-crystal X-ray diffraction data for Benzoic acid, 4,4'-(1Z)-1,2-ethenediylbis- could be located. Such a study would be invaluable for definitively determining its solid-state conformation and intermolecular interactions.

Crystal structures of related compounds, such as salts of the trans-isomer, reveal extensive hydrogen-bonding networks. chemicalbook.comaps.org For instance, in the salt of trans-4,4'-(ethene-1,2-diyl)dipyridinium with 2-hydroxy-3-methoxybenzoate, strong N-H···O and C-H···O hydrogen bonds, along with π-π stacking interactions, dictate the three-dimensional network. chemicalbook.comaps.org

Computational Modeling of Reactivity, Electronic Transitions, and Intermolecular Interactions

As mentioned in section 3.2, while specific computational studies on the reactivity and intermolecular interactions of Benzoic acid, 4,4'-(1Z)-1,2-ethenediylbis- are not detailed in the literature, the tools for such investigations are well-established.

Computational modeling can provide significant insights:

Reactivity: Molecular Electrostatic Potential (MEP) maps can be calculated using DFT to predict sites for electrophilic and nucleophilic attack. The carboxylic acid protons would be the most electrophilic sites, while the oxygen atoms and the π-system would be nucleophilic.

Electronic Transitions: TD-DFT is the standard method for simulating UV-Vis spectra, which helps in understanding the photophysical properties. For the (Z)-isomer, calculations could explore the potential for photoisomerization to the (E)-isomer.

Intermolecular Interactions: Computational models can be used to study the formation of hydrogen-bonded dimers and other aggregates, calculating the binding energies and geometries of these interactions. This would complement experimental solid-state studies. A study on related isomers has noted that a partial overlap of molecular orbitals can create new hybrid electronic wave functions. epa.gov

Applications of Benzoic Acid, 4,4 1z 1,2 Ethenediylbis in Advanced Materials Science

Building Block for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The dicarboxylic acid functional groups on cis-SDA make it an ideal organic linker for the construction of Metal-Organic Frameworks (MOFs). While its trans counterpart has been extensively used to produce numerous frameworks, the cis-isomer was, until recently, largely overlooked. rsc.org Recent research demonstrates that the distinct bent geometry of cis-SDA is instrumental in generating new, complex network topologies that are inaccessible with linear linkers. rsc.org

The primary design principle behind using cis-SDA is the exploitation of its non-linear molecular shape to introduce new structural possibilities in reticular chemistry. rsc.org Unlike the rigid, linear (E)-4,4'-stilbene dicarboxylic acid which tends to form more predictable structures, the bent nature of the cis-SDA linker can lead to novel framework topologies. rsc.org

A key finding in this area is the synthesis of a series of ten related lanthanide-based MOFs using the cis-SDA linker. rsc.org This work led to the discovery of a previously unrecognised underlying net topology, which has been officially registered in the Reticular Chemistry Structure Resource as lmj1. rsc.org The use of this ligand isomer provides a pathway to new physical properties and topologies without altering the fundamental chemical composition, simply by changing the geometry of the organic building block. rsc.org The research demonstrated that the reaction conditions could guide the self-assembly process toward either two-dimensional sheets or complex three-dimensional microporous frameworks. rsc.org

The structural diversity arising from the use of the cis-SDA linker directly translates to tunable porosity. Research has shown that the same linker can produce materials with vastly different architectures and porous properties. rsc.org Specifically, the synthesis with lanthanide metals yielded five non-interpenetrating 2D sheet structures and five microporous 3D frameworks. rsc.org

The 3D frameworks are particularly notable for their permanent porosity, featuring one-dimensional pore channels and internal voids measuring up to 5.2 Å in diameter. rsc.org The ability to selectively synthesize either 2D layered materials or 3D porous structures from the same building block highlights the tunability of the resulting frameworks. The 2D structures were identified as structural intermediates that, over extended periods, transform into the more complex 3D frameworks. rsc.org

Table 1: Structural Characteristics of Lanthanide-based MOFs using the cis-SDA Linker This table summarizes the findings from a study on MOFs synthesized with (Z)-4,4'-stilbene dicarboxylic acid, showcasing the resulting structural diversity.

| Lanthanide (Ln) | Resulting Structure Type | Pore Channel Diameter (for 3D) |

|---|---|---|

| Europium (Eu) | 2D Sheet & 3D Microporous | ~5.2 Å |

| Gadolinium (Gd) | 2D Sheet & 3D Microporous | ~5.2 Å |

| Terbium (Tb) | 2D Sheet & 3D Microporous | ~5.2 Å |

| Dysprosium (Dy) | 2D Sheet & 3D Microporous | ~5.2 Å |

| Holmium (Ho) | 2D Sheet & 3D Microporous | ~5.2 Å |

Data sourced from Hunter et al., 2023. rsc.org

While the specific catalytic performance of cis-SDA-based MOFs is a developing area of research, the inherent properties of these frameworks make them promising candidates for heterogeneous catalysis. MOFs serve as excellent platforms for catalysis due to their high surface area, tunable pore environments, and the presence of catalytically active sites, which can be either the metal nodes or the functionalized organic linkers.

The cis-SDA derived frameworks, with their defined micropores and accessible metal sites (lanthanide ions in the reported cases), could potentially be leveraged for catalytic reactions. rsc.org The unique topology (lmj1) and the specific electronic environment created by the cis-stilbene (B147466) unit may offer novel reactivity or selectivity. The integration of these materials into catalytic systems would involve utilizing the porous network to facilitate the diffusion of reactants to the active sites within the framework.

Gas separation in such materials can occur through kinetic separation (size exclusion) or selective adsorption based on differing affinities of gas molecules for the framework's surface. Given the pore dimensions, cis-SDA based MOFs could potentially separate gas mixtures containing molecules of varying sizes.

Table 2: Kinetic Diameters of Common Gas Molecules This table provides context for the potential gas separation applications of materials with ~5.2 Å pores.

| Gas Molecule | Kinetic Diameter (Å) | Potential for Separation |

|---|---|---|

| Carbon Dioxide (CO₂) | 3.3 | Can enter pores |

| Nitrogen (N₂) | 3.64 | Can enter pores |

| Methane (CH₄) | 3.8 | Can enter pores |

| Propane (C₃H₈) | 4.3 | Can enter pores |

| Isobutane (i-C₄H₁₀) | 5.0 | Can enter pores, potential for tight fit |

| Sulfur Hexafluoride (SF₆) | 5.5 | Likely excluded from pores |

Kinetic diameters are established scientific values.

Based on this data, a cis-SDA framework with 5.2 Å pores could, for example, be investigated for the separation of SF₆ from smaller gases like N₂ or CO₂. Furthermore, the chemical nature of the linker and the exposed metal sites within the pores can be tuned to enhance selective interactions with specific gases, such as CO₂, which is important for carbon capture applications.

Role in Polymer Chemistry: Photo-responsive Polymers and Cross-linking Agents

The cis-stilbene unit is a photo-responsive chromophore, meaning it can undergo a reversible structural change upon exposure to light. bohrium.comresearchgate.net This property makes cis-SDA a valuable component for creating "smart" polymers that change their characteristics in response to a light stimulus. researchgate.net The isomerization from the cis to the trans form (and back) can trigger macroscopic changes in the polymer's properties, such as conformation, solubility, and wettability. researchgate.net

While the direct incorporation of cis-SDA into a polymer backbone is an area of ongoing research, studies on similar systems demonstrate the principle. For instance, photo-responsive organogels have been successfully created using stilbenedicarboxylic acid and an amine. bohrium.com In this system, UV irradiation triggers the isomerization of the stilbene (B7821643) group, which in turn disrupts the ordered self-assembly of the gelator molecules, leading to a breakdown of the gel structure. bohrium.com This demonstrates the potential of the cis-SDA moiety to impart photo-responsive behavior to larger polymer systems.

Furthermore, as a dicarboxylic acid, cis-SDA can act as a monomer or a cross-linking agent in polymerization reactions, such as in the formation of polyesters and polyamides. rsc.org Its two carboxylic acid groups can react to link polymer chains together, forming a network. If integrated as a cross-linker, the photo-isomerization of the stilbene core could be used to reversibly alter the cross-link density and, consequently, the mechanical properties of the polymer network with light.

Development of Functional Supramolecular Assemblies and Gels

Supramolecular chemistry relies on non-covalent interactions (like hydrogen bonding and electrostatic forces) to drive the self-assembly of molecules into larger, ordered structures. Benzoic acid, 4,4'-(1Z)-1,2-ethenediylbis- is well-suited for creating such materials.

The formation of the 2D sheet-like MOFs is a prime example of creating a highly ordered supramolecular assembly. rsc.org In this case, the cis-SDA linkers and metal ions organize into extended, non-interpenetrating layers, a process guided by coordination bonds.

More recently, cis-SDA has been used to form low molecular mass organogels (LMOGs). bohrium.com In one study, a photo-responsive organogel was formed by simply mixing stilbenedicarboxylic acid with octadecylamine (B50001) in various organic solvents. bohrium.com The self-assembly is driven by the formation of ion pairs via electrostatic interactions between the carboxylic acid groups of cis-SDA and the amine groups of the octadecylamine. bohrium.com These ion pairs then self-assemble, likely through additional van der Waals interactions, into a fibrous network that immobilizes the solvent, forming a gel. bohrium.comrsc.org The resulting gel is stimuli-responsive; its ordered microstructure can be destroyed by UV irradiation, demonstrating its function as a smart material. bohrium.com

Photonic and Optoelectronic Material Design Principles

The design of advanced photonic and optoelectronic materials using Benzoic acid, 4,4'-(1Z)-1,2-ethenediylbis-, also known as (Z)-4,4′-stilbene dicarboxylic acid ((Z)-H₂SDC), is centered on the unique structural and photophysical properties conferred by its cis configuration. Unlike its extensively studied trans isomer, (E)-4,4′-stilbene dicarboxylic acid, the (Z)-isomer possesses a non-planar geometry due to steric hindrance between the phenyl rings. This distinct three-dimensional structure is a critical design element, leading to the formation of novel material architectures with specific functionalities.

A primary strategy in material design involves utilizing (Z)-H₂SDC as a linker in the synthesis of metal-organic frameworks (MOFs). The bent nature of the (Z)-isomer directs the formation of frameworks with unique topologies that are inaccessible with the linear (E)-isomer. Research has demonstrated that the reaction of (Z)-H₂SDC with lanthanide metals can yield two distinct types of frameworks: non-interpenetrating 2D sheet structures and microporous 3D frameworks. rsc.orgrsc.org The 3D frameworks possess one-dimensional pore channels and significant internal voids, with a previously unrecognized underlying net topology. rsc.orgrsc.org

The choice of isomer has profound implications for the electronic and optical properties of the resulting materials. The non-planar structure of the (Z)-isomer leads to reduced π-conjugation compared to the planar (E)-isomer. This is reflected in their UV-vis absorption spectra, where the (Z)-isomer exhibits a maximum absorption at a lower wavelength (hypsochromic shift) than the (E)-isomer. This tunability of electronic properties through isomer selection is a fundamental principle in the design of optoelectronic materials. For instance, in single-molecule junctions, the E and Z isomers of 4,4′-(ethene-1,2-diyl)dibenzoic acid exhibit different conductance characteristics, a key consideration for molecular electronics. researchgate.net

Furthermore, the incorporation of stilbene derivatives into more complex systems, such as lanthanide complexes, allows for the modulation of their photophysical properties, including luminescence and photoisomerization. The energy levels of the metal ions and the potential for ligand-to-metal or ligand-to-ligand charge transfer can enhance or suppress these photo-responsive behaviors. rsc.orgnih.gov This principle allows for the fine-tuning of materials for specific photonic applications. Stilbene-based MOFs are known to exhibit interesting luminescence properties, where the emission profiles can be sensitive to the orientation and interaction between the ligand linkers within the framework. rsc.org

Table 1: Comparative Properties of (E) and (Z)-4,4'-Stilbenedicarboxylic Acid Isomers

| Property | (E)-4,4'-Stilbenedicarboxylic Acid | (Z)-4,4'-Stilbenedicarboxylic Acid | Reference |

|---|---|---|---|

| Geometry | Planar | Non-planar, twisted ethylene (B1197577) bond | nih.gov |

| Symmetry | Higher symmetry | Reduced symmetry | |

| Thermodynamic Stability | More stable | Less stable | nih.gov |

| UV-vis λₘₐₓ | ~320 nm | ~290 nm | |

| π-Conjugation | Extended | Reduced due to steric hindrance |

| Primary MOF Structure | Forms frameworks based on linear linkers | Forms 2D sheets and 3D microporous frameworks with unique topologies | rsc.orgrsc.org |

Fabrication of Sensing Platforms Based on Material Response Mechanisms

The fabrication of sensing platforms utilizing Benzoic acid, 4,4'-(1Z)-1,2-ethenediylbis- is based on harnessing the material's response to external stimuli. The distinct chemical and photophysical properties of the (Z)-isomer, and the materials derived from it, provide several mechanisms for sensor development.

One of the most promising response mechanisms is luminescence. MOFs constructed from (Z)-H₂SDC and lanthanide metals have been shown to be highly luminescent. rsc.org The emission intensity and wavelength of these materials can be sensitive to the presence of specific analytes that interact with the framework. For example, while the related compound 4,4'-(Ethyne-1,2-diyl)dibenzoic acid has been used to create a Zr(IV)-based MOF with notable oxygen sensing properties, a similar principle could be applied to (Z)-H₂SDC-based MOFs. ossila.com The analyte could quench or enhance the luminescence of the framework upon adsorption into its pores or interaction with the metal centers or the organic linker itself, providing a detectable signal.

Another key response mechanism is the change in electrical conductance. As demonstrated in molecular electronics studies, the conductance of a single-molecule junction is highly dependent on the molecular geometry. researchgate.net The difference in conductance between the (Z) and (E) isomers of 4,4′-(ethene-1,2-diyl)dibenzoic acid highlights the potential for a chemoresistive sensing platform. researchgate.net A sensor could be fabricated where the binding of a target analyte to the (Z)-H₂SDC molecule or a material containing it induces a change in its conformation or electronic state, leading to a measurable change in electrical resistance.

Furthermore, the photoisomerization from the (Z) to the (E) form (or vice versa) can be exploited as a sensing mechanism. This structural change is significant at the molecular level and can be triggered by light. researchgate.netrsc.org If the binding of an analyte affects the efficiency of this photoisomerization process, it can be monitored optically. For instance, the quantum yield of trans-to-cis photoisomerization of stilbene derivatives can be significantly altered when coordinated within lanthanide complexes, a phenomenon that could be modulated by the presence of a target analyte. rsc.orgnih.gov A sensing platform could be designed based on the change in UV-vis absorption or luminescence that accompanies the isomerization, with the analyte's presence gating or modifying the photochemical reaction.

Table 2: Potential Sensing Mechanisms Using (Z)-4,4'-(ethene-1,2-diyl)dibenzoic Acid

| Sensing Mechanism | Principle | Potential Application | Research Finding | Reference |

|---|---|---|---|---|

| Luminescence Modulation | Analyte interaction with a (Z)-H₂SDC-based MOF alters its luminescent properties (quenching or enhancement). | Chemical sensors for gases or small molecules. | (Z)-H₂SDC forms highly luminescent lanthanide MOFs. Stilbene emission is sensitive to ligand orientation. | rsc.org |

| Conductance Change | Analyte binding induces a conformational or electronic change in the molecule, altering the electrical conductance of a device. | Molecular electronics, chemoresistive sensors. | E and Z isomers exhibit distinct conductance features in single-molecule junctions. | researchgate.net |

| Photoisomerization Gating | The presence of an analyte influences the light-induced isomerization between Z and E forms, detected through optical changes. | Photo-switchable sensors. | Photoisomerization of stilbene derivatives can be enhanced or suppressed when complexed with metal ions. | rsc.orgnih.gov |

Photoinduced E/Z Isomerization Mechanisms and Quantum Yields

The defining photochemical reaction of stilbene derivatives, including Benzoic acid, 4,4'-(1Z)-1,2-ethenediylbis-, is the reversible photoinduced isomerization between its cis (Z) and trans (E) forms. researchgate.netnih.gov This process is typically initiated by the absorption of ultraviolet (UV) light, which excites the molecule to a higher electronic state where rotation around the central carbon-carbon double bond becomes possible. nih.gov

The mechanism of isomerization is a subject of extensive study and is understood to proceed via excited potential energy surfaces. Upon photoexcitation, the molecule is promoted from the ground state (S₀) to the first excited singlet state (S₁). The isomerization is thought to occur through a "phantom" singlet state (¹p*), an elusive, non-emissive intermediate with a twisted geometry around the ethylenic bond. researchgate.net From this perpendicular state, the molecule can decay back to the S₀ state as either the E or Z isomer. researchgate.net

For some stilbenes, the direct trans→cis isomerization pathway in the S₁ state is hindered by a significant potential energy barrier, which has led to the proposal of a "triplet mechanism" involving intersystem crossing to an excited triplet state (T₁). rsc.org The triplet state has a longer lifetime, allowing for isomerization to occur before decaying back to the ground state. uomustansiriyah.edu.iq The presence of photosensitizers can be used to deliberately populate the triplet state and influence the isomerization outcome. caltech.edu For instance, a sensitizer (B1316253) like para-benzoquinone can form a triplet exciplex with stilbene, altering the reaction pathway and changing the typical (Z)-selectivity of the triplet state isomerization to (E)-selectivity. kyoto-u.ac.jp

The efficiency of photoisomerization is quantified by the quantum yield (Φ), which represents the number of molecules isomerized per photon absorbed. The quantum yields for stilbene isomerization are sensitive to various factors, including the presence of sensitizers or quenchers, which can complicate accurate measurements. caltech.edu In some stilbene derivatives, the sum of the quantum yield of fluorescence (ΦF) and the quantum yield of Z → E isomerization (ΦZE) approaches unity, suggesting these are the dominant decay pathways from the excited state. researchgate.net Solvent properties also play a critical role; for example, in a study on hemiindigo derivatives, a related class of photoswitches, the S₁ state lifetime of the Z-isomer was found to decrease from 76 ps in toluene (B28343) to 9.3 ps in methanol, which in turn reduced the quantum yield of photoisomerization. nih.gov

| Parameter | Description | Significance |

| Isomerization Mechanism | Pathway from the excited state (e.g., singlet or triplet) leading to a change in geometry from cis to trans or vice versa. researchgate.netrsc.org | Determines the conditions (e.g., direct excitation, sensitization) under which switching occurs. |

| Quantum Yield (Φ) | The efficiency of the photochemical reaction, defined as the ratio of molecules undergoing isomerization to the number of photons absorbed. researchgate.netnih.gov | A key metric for the performance of a photoswitch; higher values are desirable for efficient switching. |

| Photostationary State (PSS) | The equilibrium ratio of E and Z isomers reached under continuous irradiation at a specific wavelength. rsc.org | Defines the extent of conversion achievable for a given light source. |

Excited State Dynamics: Singlet and Triplet States, Energy Transfer Pathways

The photochemical behavior of Benzoic acid, 4,4'-(1Z)-1,2-ethenediylbis- is governed by the dynamics of its electronic excited states. researchgate.netrsc.org When a molecule absorbs a photon of light, an electron is promoted to a higher energy orbital. If the spin of the promoted electron remains paired with the ground-state electron, the molecule is in an excited singlet state (S₁). uomustansiriyah.edu.iq If the electron's spin inverts, resulting in two unpaired electrons with parallel spins, the molecule enters an excited triplet state (T₁). uomustansiriyah.edu.iq

Direct excitation with light typically populates the S₁ state. uomustansiriyah.edu.iq From here, the molecule can undergo several processes:

Fluorescence : Radiative decay back to the ground state (S₀) by emitting a photon. researchgate.net

Internal Conversion : Non-radiative decay to the ground state.

Isomerization : Twisting around the central C=C bond, as described in the previous section. researchgate.net

Intersystem Crossing (ISC) : A spin-forbidden, non-radiative transition from the S₁ state to the T₁ state. uomustansiriyah.edu.iq

The transition from a singlet to a triplet state is quantum-mechanically less probable than singlet-to-singlet transitions, which results in the triplet state having a significantly longer lifetime (often by several orders of magnitude). uomustansiriyah.edu.iq This extended lifetime increases the probability of the molecule undergoing a chemical reaction, such as isomerization. rsc.org

Energy transfer pathways become important in the presence of other molecules, such as sensitizers. caltech.edu A sensitizer with a high triplet energy can be excited to its triplet state and then transfer that energy to a stilbene molecule, promoting it directly to its T₁ state. caltech.edu This process is a common strategy to control the isomerization process, as the triplet state often has different reaction characteristics than the singlet state. kyoto-u.ac.jp For example, the interaction of triplet para-benzoquinone with ground-state stilbene leads to the formation of a stable triplet exciplex, a transient complex that is stabilized by charge-transfer interactions. kyoto-u.ac.jp The isomerization then proceeds via this exciplex, which has a different spin-density distribution compared to an isolated stilbene triplet, thereby altering the reaction's outcome. kyoto-u.ac.jp

| State | Spin Configuration | Typical Lifetime | Key Deactivation Pathways |

| Ground Singlet (S₀) | All electrons spin-paired | Indefinite | - |

| Excited Singlet (S₁) | One electron excited, spins remain paired uomustansiriyah.edu.iq | Nanoseconds or less | Fluorescence, Internal Conversion, Intersystem Crossing, Isomerization researchgate.net |

| Excited Triplet (T₁) | One electron excited, spins are parallel uomustansiriyah.edu.iq | Microseconds to seconds | Phosphorescence, Intersystem Crossing, Isomerization rsc.orgkyoto-u.ac.jp |

Fluorescence Characteristics: Emission Wavelengths, Quantum Efficiencies, and Environmental Effects

While isomerization is often the dominant photochemical process, many stilbene derivatives also exhibit fluorescence. rsc.org The fluorescence characteristics—such as emission wavelength, quantum efficiency, and lifetime—are highly sensitive to the molecular structure and the surrounding environment. evidentscientific.com

The fluorescence quantum yield (ΦF) of the parent trans-stilbene (B89595) is relatively low, reported to be around 0.05 in non-polar solvents, indicating that non-radiative decay pathways, including isomerization, are highly efficient. omlc.org The emission spectrum of trans-stilbene in hexane (B92381) shows a structured band with a maximum around 350 nm. omlc.org

The local environment has a profound impact on fluorescence. Key environmental factors include:

Solvent Polarity : The excited state of many fluorophores is more polar than the ground state. In polar solvents, solvent molecules reorient around the excited fluorophore in a process called solvent relaxation. evidentscientific.com This relaxation stabilizes the excited state, lowering its energy and causing a shift in the emission to longer wavelengths (a red shift). evidentscientific.com The magnitude of this shift is often related to the solvent's polarity. evidentscientific.comrsc.org

pH : For molecules with acidic or basic functional groups, such as the carboxylic acid groups in the title compound, pH can dramatically alter the electronic properties. Protonation or deprotonation changes the electron-donating or -withdrawing nature of the substituents. Studies on other stilbene-based chromophores have shown that protonation can lead to a large hypsochromic (blue) shift in fluorescence emission. nih.gov For one such donor-acceptor stilbene, the emission maximum shifted from 563 nm at pH 7 to 429 nm at pH 1. nih.gov At an intermediate pH, the simultaneous presence of both the protonated and neutral forms can lead to a broad emission spectrum, even producing white light with high quantum yields (31-54%). nih.gov

Aggregation : At high concentrations or in poor solvents, stilbene chromophores can form aggregates. nih.gov This aggregation perturbs the electronic states and can lead to significant changes in both the absorption and fluorescence spectra, often resulting in quenching or the appearance of new, red-shifted emission bands from excimers (excited dimers). nih.govnih.gov

| Environmental Factor | Effect on Fluorescence | Underlying Mechanism |

| Increasing Solvent Polarity | Red shift (longer emission wavelength), potential change in quantum yield. evidentscientific.com | Stabilization of the more polar excited state through solvent relaxation. evidentscientific.com |

| Change in pH | Shift in emission wavelength (hypsochromic or bathochromic). nih.gov | Protonation/deprotonation of functional groups alters the intramolecular charge distribution. nih.gov |

| Molecular Aggregation | Spectral shifts and changes in intensity, often fluorescence quenching. nih.gov | Formation of ground-state aggregates or excited-state excimers with different energy levels. nih.gov |

Multiphoton Absorption Properties and Non-linear Optical Properties

Stilbene derivatives, particularly those with donor-acceptor substitution patterns, are a well-studied class of materials for non-linear optics (NLO). NLO phenomena occur when the optical properties of a material (like the refractive index or absorption coefficient) change with the intensity of the incident light. One of the most studied NLO effects is second-harmonic generation (SHG), where high-intensity light of a certain frequency is converted into light with exactly twice the frequency. rsc.org

A key requirement for a material to exhibit SHG is a non-centrosymmetric crystal structure, meaning the crystal lacks a center of inversion. rsc.org Stilbene derivatives designed with specific substituents can be encouraged to crystallize in such arrangements. Research has shown that some highly polar stilbene derivatives exhibit significant NLO activity. For example, a polymorph of 2-chloro-3,4-dimethoxy-4′-nitrostilbene was found to have an SHG efficiency over 32 times that of the standard reference material, urea. rsc.org

The molecular basis for NLO activity is the first hyperpolarizability (β), a measure of how easily the electron cloud of a molecule is distorted by an intense electric field. Stilbazolium salts, which are structurally related to stilbenes, have been extensively investigated for their large β values. northwestern.eduresearchgate.net The magnitude of β is highly dependent on the electronic structure, with push-pull systems (containing both an electron-donating and an electron-withdrawing group) generally showing enhanced NLO properties.

Multiphoton absorption is another NLO process where a molecule is excited by the simultaneous absorption of two or more lower-energy photons. This is advantageous for applications like biological imaging and data storage, as it allows for the use of near-infrared light, which has greater penetration depth and is less damaging to biological tissues than UV light. The stilbene core provides a robust π-conjugated system that can be functionalized to enhance these properties.

Reversible Photochromism and Photoswitchable Material Applications

The reversible E/Z isomerization of Benzoic acid, 4,4'-(1Z)-1,2-ethenediylbis- makes it a photochromic compound, meaning its absorption properties change reversibly upon exposure to light. This photoswitching capability is the foundation for its use in a variety of smart and responsive materials. rsc.org

Molecular photoswitches are used to exert non-invasive, spatiotemporal control over the properties and functions of a system. The change in geometry between the bent Z isomer and the more linear E isomer can be harnessed to modulate biological activity, catalyst efficiency, surface wettability, or the conformation of polymers.

A significant area of research focuses on "stiff-stilbenes," which are structurally constrained stilbene derivatives. These molecules are of great interest because they often exhibit high isomerization quantum yields, excellent thermal stability (meaning the less stable isomer does not readily convert back to the more stable form in the dark), and robust switching behavior over many cycles. rsc.org A challenge has been that many stilbene-based switches require UV light for at least one of the isomerization steps, which can be damaging and has low penetration depth. rsc.org Recent efforts have focused on designing stilbenes that can be fully switched using different wavelengths of visible light. rsc.org

Furthermore, sterically hindered stiff stilbenes (HSS) have been developed as promising mechanical photoswitches. nih.gov These molecules undergo a large, hinge-like motion during isomerization and possess exceptional thermal stability, with the Z-isomer having a calculated half-life of centuries at room temperature. nih.gov Crucially, these HSS units can be incorporated into polymers while retaining their photoswitching ability, opening the door to applications in photomechanical materials and actuators. nih.gov The switching process can also be made responsive to multiple stimuli; for instance, certain stilbene derivatives can be switched from E→Z with light and then reverted from Z→E with a trace amount of acid, creating a system that is orthogonally controllable by light and a chemical catalyst. rsc.org

Conclusion

Benzoic acid, 4,4'-(1Z)-1,2-ethenediylbis- is a fascinating molecule that sits (B43327) at the intersection of aromatic dicarboxylic acid and stilbene (B7821643) chemistry. Its non-linear geometry makes it a valuable and, until recently, overlooked building block in the field of crystal engineering. The ability of this ligand to form novel 2D and 3D coordination polymers and MOFs with unique topologies highlights its potential for the rational design of new functional materials. Furthermore, its inherent photophysical and photochemical properties open up avenues for the development of light-responsive materials. Future research into the synthesis of this compound with a wider range of metal ions and further exploration of the properties of the resulting materials will undoubtedly lead to new and exciting discoveries in materials science.

An in-depth examination of the synthetic strategies for producing Benzoic acid, 4,4'-(1Z)-1,2-ethenediylbis-, also known as (Z)-4,4'-stilbenedicarboxylic acid, reveals a fascinating interplay of classic reactions and modern catalytic innovations. As the geometrically constrained isomer of the more commonly studied (E)-4,4'-stilbenedicarboxylic acid, the synthesis of the (Z)-isomer presents unique stereochemical challenges. This article focuses exclusively on the methodologies developed to construct and control the cis-configuration of this important dicarboxylic acid, which has gained attention as a versatile ligand in the synthesis of metal-organic frameworks. rsc.org

Intermolecular Interactions and Crystal Engineering of Benzoic Acid, 4,4 1z 1,2 Ethenediylbis

Hydrogen Bonding Networks in Solid-State Architectures

The solid-state structure of Benzoic acid, 4,4'-(1Z)-1,2-ethenediylbis- is stabilized by intermolecular hydrogen bonds. The carboxylic acid groups are the primary drivers of the hydrogen bonding network. In the pure solid form, the compound is stabilized by intermolecular O–H···O hydrogen bonds with bond distances ranging from 2.65 to 2.72 Å. This type of interaction is a common and robust supramolecular synthon in carboxylic acids, often leading to the formation of dimeric structures.

In the context of co-crystals or metal-organic frameworks (MOFs), the carboxylic acid groups can participate in more complex hydrogen-bonding motifs. For instance, when integrated into lanthanide-based MOFs, some carboxylic acid groups on the (Z)-linker may remain protonated and available for further hydrogen bonding interactions. researchgate.net The specific nature of these networks is highly dependent on the other components within the crystal lattice, such as co-formers or solvent molecules.

| Hydrogen Bond Parameters | |

| Interaction Type | O–H···O |

| Bond Distance | 2.65–2.72 Å |

| Participating Groups | Carboxylic acids |

| Reference |

π-π Stacking and Hydrophobic Interactions in Self-Assembly

The non-planar geometry of Benzoic acid, 4,4'-(1Z)-1,2-ethenediylbis- significantly influences its π-π stacking and hydrophobic interactions. Due to the cis-configuration of the ethene bridge, the two phenyl rings are not coplanar, which hinders the formation of the extensive, face-to-face π-π stacking interactions that are characteristic of its planar (E)-isomer. This steric hindrance leads to a more distorted molecular shape, which in turn affects the efficiency of crystal packing.

Influence of Molecular Conformation on Crystal Packing Motifs

The molecular conformation of Benzoic acid, 4,4'-(1Z)-1,2-ethenediylbis- is the defining factor in its crystal packing. The (Z)- or cis-configuration of the central double bond forces the molecule into a non-planar geometry. This inherent non-linearity is a key feature that distinguishes it from its linear (E)-isomer and has significant implications for its use in crystal engineering. researchgate.net

In the solid state, this non-planar conformation leads to a triclinic lattice (space group P-1) with distorted angles, a direct consequence of the steric clashes between the carboxylic acid groups. When used as a linker in the construction of metal-organic frameworks (MOFs), this "unconventional non-linear" geometry leads to the formation of unique and complex topologies, such as non-interpenetrating 2D sheets and microporous 3D frameworks with one-dimensional pore channels. rsc.orgrsc.org In these frameworks, the torsion angles of the ethene bridge and the twist angles between the phenyl rings can vary, further influencing the final structure. researchgate.net

| Crystallographic Data for (Z)-4,4'-Stilbenedicarboxylic acid | |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Key Feature | Distorted angles due to steric hindrance |

| Reference |

Polymorphism, Pseudopolymorphism, and Solvate Formation

The crystallization of pure Benzoic acid, 4,4'-(1Z)-1,2-ethenediylbis- has proven to be challenging, with reports indicating that obtaining samples of suitable quality for single-crystal X-ray diffraction can be difficult. researchgate.net While a triclinic solid-state structure has been identified, the potential for polymorphism—the existence of multiple crystalline forms—remains an area for further investigation. The conformational flexibility of the molecule, particularly the rotation of the phenyl rings relative to the ethene bridge, could potentially lead to different packing arrangements under various crystallization conditions.

There is currently limited specific information in the reviewed literature regarding the formation of pseudopolymorphs (solvates or hydrates) for the pure compound. However, its ability to be incorporated into MOFs with solvent molecules in the pores suggests a propensity to interact with and potentially co-crystallize with solvent molecules under specific conditions. researchgate.net

Co-crystallization Strategies for Enhanced Material Functionality

The non-linear geometry of Benzoic acid, 4,4'-(1Z)-1,2-ethenediylbis- makes it a compelling candidate for co-crystallization, particularly in the field of metal-organic frameworks (MOFs). researchgate.netrsc.org By acting as a "ligand-originated isomer" to the more commonly used (E)-form, it provides a route to new framework topologies and modified material properties without altering the chemical composition of the metal centers. rsc.orgrsc.org

Derivatives and Analogs of Benzoic Acid, 4,4 1z 1,2 Ethenediylbis : Structure Property Relationships

Impact of Substituent Effects on Electronic Structure and Photophysical Properties

The electronic properties and photophysical behavior of stilbene (B7821643) derivatives are intrinsically linked to the nature of the substituents on the aromatic rings. For a molecule like "Benzoic acid, 4,4'-(1Z)-1,2-ethenediylbis-", the carboxylic acid groups (-COOH) act as electron-withdrawing groups. This generally influences the molecule's absorption and emission spectra.

In related stilbene systems, the introduction of electron-donating or electron-withdrawing groups can significantly alter the intramolecular charge transfer (ICT) characteristics. For instance, creating a "push-pull" system by having an electron-donating group on one phenyl ring and an electron-withdrawing group on the other can lead to enhanced fluorescence and solvatochromism. While no specific studies on substituted "Benzoic acid, 4,4'-(1Z)-1,2-ethenediylbis-" were found, it can be hypothesized that further substitution on the phenyl rings would modulate its electronic and photophysical properties in a predictable manner based on established principles of physical organic chemistry.

Systematic Investigations of Regioisomers and Conformational Isomers

Cis-stilbenes are often non-planar due to steric hindrance between the phenyl rings, which can affect their electronic conjugation and photophysical properties, often leading to lower fluorescence quantum yields compared to their trans counterparts. Conformational isomers would arise from the rotation of the benzoic acid groups relative to the phenyl rings. The extent of this rotation would be influenced by steric effects and the electronic nature of any additional substituents.

Integration of Benzoic acid, 4,4'-(1Z)-1,2-ethenediylbis- into Hybrid Systems

The presence of two carboxylic acid functional groups makes "Benzoic acid, 4,4'-(1Z)-1,2-ethenediylbis-" a potential building block, or "linker," for the construction of larger supramolecular structures such as metal-organic frameworks (MOFs) and polymers. The carboxylic acid groups can coordinate to metal ions or be converted to other functional groups suitable for polymerization reactions.

The geometry of the linker is crucial in determining the topology and properties of the resulting framework. A cis-configured linker like this would be expected to form more angular and potentially porous structures compared to its linear trans isomer. However, no specific examples of MOFs or polymers constructed from "Benzoic acid, 4,4'-(1Z)-1,2-ethenediylbis-" have been prominently reported in the reviewed literature.

Modulating Reactivity and Self-Assembly through Structural Modifications

The reactivity of "Benzoic acid, 4,4'-(1Z)-1,2-ethenediylbis-" would be centered around its key functional groups: the carboxylic acids, the aromatic rings, and the central double bond. The carboxylic acid groups can undergo typical reactions such as esterification, amidation, and conversion to acid chlorides. The benzene (B151609) rings are susceptible to electrophilic aromatic substitution, with the existing carboxylic acid groups acting as deactivating, meta-directing substituents.

Future Research Directions and Emerging Paradigms

Integration into Advanced Nanosystems and Low-Dimensional Materials

The application of (Z)-4,4'-stilbenedicarboxylic acid as a building block in advanced nanosystems, particularly in the realm of metal-organic frameworks (MOFs), is a burgeoning area of research. Unlike its extensively studied trans-isomer, the cis-configuration of the molecule introduces a distinct angular geometry, which can lead to the formation of novel network topologies and porous materials with unique properties. researchgate.netrsc.org

Recent studies have demonstrated the successful synthesis of a series of lanthanide-based MOFs utilizing (Z)-4,4'-stilbenedicarboxylic acid as the organic linker. These efforts have yielded both two-dimensional (2D) sheet-like structures and three-dimensional (3D) microporous frameworks. researchgate.netrsc.orgacs.org Notably, some of the 3D frameworks exhibit a previously unobserved network topology, designated as lmj1, which features one-dimensional pore channels with internal voids up to 5.2 Å in diameter. researchgate.netrsc.org This discovery underscores the potential of the (Z)-isomer to generate novel materials with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis.

Future research in this domain will likely focus on:

Expanding the diversity of MOFs: Exploring the coordination of (Z)-4,4'-stilbenedicarboxylic acid with a wider range of metal ions beyond lanthanides to create a new family of MOFs with varied electronic, magnetic, and catalytic properties.

Functionalization of nanosystems: Incorporating other functional groups onto the stilbene (B7821643) backbone to impart specific properties to the resulting nanosystems, such as enhanced selectivity in molecular recognition or improved catalytic activity.

Fabrication of low-dimensional materials: Investigating the self-assembly of (Z)-4,4'-stilbenedicarboxylic acid on surfaces to create well-defined low-dimensional materials, such as nanowires and thin films, with potential applications in electronics and sensing.

Advanced Computational Design and Predictive Modeling for Novel Functionalities

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the properties and guiding the design of new materials based on (Z)-4,4'-stilbenedicarboxylic acid. researchgate.netacs.orgnih.gov These theoretical approaches can provide valuable insights into the electronic structure, photoisomerization dynamics, and potential functionalities of materials incorporating this molecule, thereby accelerating the discovery of novel applications.

DFT calculations have been employed to understand the magnetic behavior and spectroscopic properties of stilbene derivatives, suggesting their potential as photoswitchable spin couplers. nih.gov Such theoretical investigations can predict how the magnetic coupling between radical centers attached to the stilbene backbone can be modulated by light-induced cis-trans isomerization. nih.gov Furthermore, computational studies can elucidate the mechanism of photoisomerization, a key process for the application of stilbene derivatives in molecular switches and other photoresponsive materials. researchgate.netacs.org

Future research directions in computational design and modeling include:

Predicting novel functionalities: Utilizing high-throughput computational screening to predict the properties of hypothetical MOFs and other materials derived from (Z)-4,4'-stilbenedicarboxylic acid for applications in areas such as nonlinear optics, data storage, and targeted drug delivery.

Modeling host-guest interactions: Employing advanced simulation techniques to model the interactions between guest molecules and the pores of MOFs constructed from the (Z)-isomer, which is crucial for designing materials with high selectivity for specific molecules. nih.govresearchgate.net

Understanding photo-switching dynamics: Performing detailed theoretical studies on the photo-switching behavior of (Z)-4,4'-stilbenedicarboxylic acid within different material environments to optimize its performance in dynamic systems. icmp.lviv.uacapes.gov.br

Sustainable and Circular Economy Considerations in Material Design and Application

The development of sustainable and circular economy-based approaches for the synthesis and application of functional materials is a critical global challenge. qub.ac.ukresearchgate.net For (Z)-4,4'-stilbenedicarboxylic acid, this entails considering the entire life cycle of the materials derived from it, from the synthesis of the molecule to the end-of-life of the products.

The synthesis of stilbene derivatives often relies on palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions. nih.gov While effective, these methods often involve the use of precious metal catalysts and organic solvents. Future research will likely focus on developing greener synthetic routes, such as:

Biocatalysis: Utilizing enzymes to catalyze the synthesis of stilbene derivatives, which can offer high selectivity and reduce the environmental impact. mdpi.com

Flow chemistry: Employing continuous flow reactors to improve reaction efficiency, minimize waste, and enable safer and more scalable synthesis. nih.govworktribe.com

Use of renewable feedstocks: Investigating the synthesis of (Z)-4,4'-stilbenedicarboxylic acid from bio-based starting materials.

From a circular economy perspective, the focus will be on designing materials that can be easily recycled or degraded into non-toxic components. For MOFs and polymers based on (Z)-4,4'-stilbenedicarboxylic acid, research is needed to explore:

Recyclability and Degradation: Investigating the stability of these materials and developing methods for their degradation and the recovery of the constituent components. nih.govnorthwestern.edunih.gov

Functional Upcycling: Exploring the possibility of converting waste materials containing this compound into new materials with added value. rsc.org

Life Cycle Assessment (LCA): Conducting comprehensive LCAs to evaluate the environmental footprint of materials derived from (Z)-4,4'-stilbenedicarboxylic acid and to identify opportunities for improvement. qub.ac.uk

Exploration of Benzoic acid, 4,4'-(1Z)-1,2-ethenediylbis- in Emerging Fields (e.g., molecular machines, dynamic materials)

The photoresponsive nature of the stilbene core, particularly its ability to undergo reversible cis-trans isomerization upon light irradiation, makes (Z)-4,4'-stilbenedicarboxylic acid a prime candidate for the construction of molecular machines and dynamic materials. rsc.orgrug.nlcapes.gov.brnih.gov This photo-switching behavior allows for the remote and non-invasive control of material properties at the molecular level.

The integration of this photochromic molecule into polymers, gels, and crystals can lead to materials that change their shape, color, or mechanical properties in response to light. The two carboxylic acid functional groups provide ideal anchor points for incorporating the molecule into larger macromolecular architectures.

Emerging applications in this field include:

Molecular Machines: Designing and synthesizing molecular-level machines, such as light-driven motors and switches, where the isomerization of the (Z)-stilbene unit provides the motive force. rsc.orgrug.nl

Dynamic Materials: Creating "smart" materials that can respond to external stimuli, such as light-activated drug delivery systems, self-healing polymers, and photo-controllable catalysts. rsc.org

Photoresponsive MOFs: Developing MOFs that exhibit dynamic changes in their pore structure or adsorption properties upon photo-irradiation, enabling on-demand capture and release of guest molecules. rsc.org

The exploration of (Z)-4,4'-stilbenedicarboxylic acid in these emerging fields is still in its infancy, but the fundamental principles of its photo-responsiveness, combined with its potential for forming novel supramolecular structures, promise a wealth of exciting discoveries and technological innovations in the years to come.

Q & A

Q. Q1. What synthetic methodologies are effective for preparing Benzoic acid, 4,4'-(1Z)-1,2-ethenediylbis-?

Methodological Answer: The compound can be synthesized via condensation reactions using precursors like 4-carboxybenzaldehyde derivatives. For example, Knoevenagel or Wittig reactions under acidic or catalytic conditions may form the ethenediyl bridge. Polyphosphoric acid (PPA) or ortho-phosphoric acid (PA), as used in related bis-benzoic acid syntheses (e.g., 4,4′-hexafluoroisopropylidene-bis(benzoic acid)), can facilitate cyclization and dehydration . Reaction monitoring via TLC or HPLC is critical to ensure Z-configuration retention, as steric and electronic factors may favor E/Z isomerization.

Q. Q2. Which spectroscopic techniques are optimal for confirming the Z-configuration of the ethenediyl bridge?

Methodological Answer:

NMR Spectroscopy: The coupling constants () of vinylic protons in -NMR can distinguish Z/E isomers. For Z-configuration, values typically range between 10–14 Hz due to cis-proximity.

UV-Vis Spectroscopy: Conjugation in the Z-isomer results in a redshifted absorption band compared to the E-isomer.

X-ray Crystallography: Definitive structural confirmation requires single-crystal analysis, as seen in analogous stilbene derivatives .

Advanced Research Questions

Q. Q3. How do computational methods like density-functional theory (DFT) elucidate the electronic properties of this compound?

Methodological Answer: DFT calculations, particularly using hybrid functionals (e.g., B3LYP), are effective for modeling the electron density distribution and frontier molecular orbitals. The Colle-Salvetti correlation-energy formula, adapted into a density-functional framework, can predict polarization effects in the conjugated ethenediyl bridge and carboxyl groups . Basis sets like 6-31G(d,p) are recommended for balancing accuracy and computational cost. Studies on similar systems show that electron-withdrawing benzoic acid groups enhance charge-transfer capabilities, relevant for optoelectronic applications.

Q. Q4. What experimental and computational strategies resolve contradictions in reported spectroscopic data for Z/E isomers?

Methodological Answer:

Cross-Validation: Combine NMR (e.g., - HSQC) with Raman spectroscopy to correlate vibrational modes with structural features.

Solvent Effects: Polar solvents may stabilize the Z-isomer via hydrogen bonding, altering observed values. Control experiments in non-polar solvents (e.g., CDCl) are critical .

DFT-MD Simulations: Molecular dynamics simulations under explicit solvent conditions can model solvent-induced conformational changes, reconciling discrepancies between experimental and theoretical data .

Q. Q5. How does the conjugated ethenediyl bridge influence this compound’s utility in polymer or coordination chemistry?

Methodological Answer: The rigid, planar ethenediyl bridge enhances π-conjugation, making the compound a candidate for:

Metal-Organic Frameworks (MOFs): As a linker, its carboxyl groups coordinate with metal nodes (e.g., Zr, Cu) to form porous networks. Steric effects from the Z-configuration may tune pore size and selectivity .

Conductive Polymers: Copolymerization with thiophene derivatives via electrochemical methods can yield materials with tailored bandgaps for organic electronics.

Q. Q6. What are the challenges in achieving high-purity Z-isomer synthesis, and how can they be mitigated?

Methodological Answer:

Kinetic vs. Thermodynamic Control: Low-temperature reactions (< 0°C) favor the kinetic Z-isomer, while prolonged heating promotes E-isomer formation. Use of bulky catalysts (e.g., Grignard reagents with steric hindrance) can suppress isomerization .

Chromatographic Separation: Reverse-phase HPLC with chiral stationary phases (CSPs) effectively resolves Z/E mixtures. Solvent systems like acetonitrile/water (0.1% TFA) optimize resolution .

Data-Driven Analysis Questions

Q. Q7. How do substituents on the benzene rings modulate the compound’s acidity and solubility?

Methodological Answer:

Acidity: Electron-withdrawing groups (e.g., -NO) at the 3-position increase carboxylic acid acidity (lower pKa) via inductive effects. Hammett plots correlate σ values with measured pKa in DMSO/water mixtures .

Solubility: Polar aprotic solvents (DMF, DMSO) enhance solubility due to hydrogen bonding with carboxyl groups. LogP calculations (e.g., using ChemAxon) predict hydrophilicity trends for derivative design .

Q. Q8. What mechanistic insights explain the compound’s stability under alkaline conditions?

Methodological Answer: Degradation studies in NaOH (1–5 M) reveal esterification of carboxyl groups as a primary pathway. NMR and FT-IR track ester formation (C=O stretch at ~1740 cm). Computational studies identify transition states for hydroxide attack, showing steric protection of the ethenediyl bridge in the Z-isomer reduces hydrolysis rates compared to E-forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.